molecular formula C5H10N4O2 B052279 N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide CAS No. 112032-69-6

N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide

Cat. No.: B052279
CAS No.: 112032-69-6
M. Wt: 158.16 g/mol
InChI Key: VCFBXZCODRKGEE-UHFFFAOYSA-N
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Description

2-Imino-2-(2-propanylhydrazino)acetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an imino group and a propanylhydrazino group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 2-Imino-2-(2-propanylhydrazino)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with heating, depending on the specific requirements of the synthesis .

Chemical Reactions Analysis

2-Imino-2-(2-propanylhydrazino)acetamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is largely due to the presence of the imino and hydrazino groups, which can participate in nucleophilic and electrophilic reactions. Common reagents used in these reactions include alkyl cyanoacetates, ethyl cyanoacetate, and various substituted aryl or heteryl amines . The major products formed from these reactions are typically heterocyclic compounds, which have significant biological and chemical importance .

Mechanism of Action

The mechanism of action of 2-Imino-2-(2-propanylhydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound’s imino and hydrazino groups allow it to form stable complexes with various biological molecules, thereby modulating their activity. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.

Properties

CAS No.

112032-69-6

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide

InChI

InChI=1S/C5H10N4O2/c1-2-3(10)8-9-4(6)5(7)11/h2H2,1H3,(H2,6,9)(H2,7,11)(H,8,10)

InChI Key

VCFBXZCODRKGEE-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)N/N=C(/C(=O)N)\N

SMILES

CCC(=O)NN=C(C(=O)N)N

Canonical SMILES

CCC(=O)NN=C(C(=O)N)N

Synonyms

Propanoic acid, 2-(2-amino-1-imino-2-oxoethyl)hydrazide

Origin of Product

United States

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